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Compound of Interest

Compound Name: GWP-042

Cat. No.: B7647867 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

While the query for "GWP-042" did not yield a specific clinical candidate, extensive research

has been conducted on a similarly designated compound, GWP42003-P, a highly purified,

plant-derived cannabidiol (CBD) oral solution. This compound is widely known by its trade

name, Epidiolex®, and has been the subject of numerous clinical trials, primarily in the field of

treatment-resistant epilepsy. This guide provides a comprehensive assessment of the clinical

potential of GWP42003-P through a comparative analysis of its performance against placebo

and, where data permits, other therapeutic alternatives.

Executive Summary
GWP42003-P has demonstrated significant efficacy in reducing seizure frequency in patients

with Dravet syndrome (DS), Lennox-Gastaut syndrome (LGS), and Tuberous Sclerosis

Complex (TSC).[1][2][3] Its primary mechanism of action, while not fully elucidated, is distinct

from other anti-seizure medications (ASMs), involving the modulation of intracellular calcium

and adenosine-mediated signaling.[4][5][6] This unique mechanism may offer a complementary

approach to existing treatment regimens.[6] Comparative effectiveness analyses and clinical

trial data consistently show its superiority over placebo in reducing specific seizure types.[3][7]

Quantitative Data Summary
The following tables summarize the key efficacy and safety data from pivotal clinical trials of

GWP42003-P.
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Table 1: Efficacy of GWP42003-P in Dravet Syndrome (Convulsive Seizures)

Study
Identifier

Treatmen
t Group
(dose)

N

Median
Baseline
Seizure
Frequenc
y (per
month)

Median
Percenta
ge
Reductio
n from
Baseline

Placebo-
Adjusted
Median
Reductio
n

p-value

GWPCAR

E1

(NCT0209

1375)

GWP4200

3-P (20

mg/kg/day)

61 13 39% 26% 0.01

Placebo 59 14 13% -

Source: Epilepsy Foundation, 2023.[3]

Table 2: Efficacy of GWP42003-P in Lennox-Gastaut Syndrome (Drop Seizures)

Study
Identifier

Treatment
Group
(dose)

N

Median
Percentage
Reduction
from
Baseline

Placebo-
Adjusted
Median
Reduction

p-value

GWPCARE3

(NCT022245

60)

GWP42003-P

(20

mg/kg/day)

- 44% 22% <0.01

Placebo - 22% -

GWPCARE4

(NCT022246

90)

GWP42003-P

(20

mg/kg/day)

- 43.9% - -

Source: Epidiolex Prescribing Information, ClinicalTrials.gov.[5][7]
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Table 3: Efficacy of GWP42003-P in Tuberous Sclerosis Complex (TSC-Associated Seizures)

Study
Identifier

Treatment
Group
(dose)

N

Percentage
of Patients
with ≥50%
Seizure
Reduction

Odds Ratio
vs. Placebo
(95% CI)

p-value

GWPCARE6

(NCT025447

63)

GWP42003-P

(25

mg/kg/day)

75 36.0%
1.95 (0.95 to

4.00)
0.0692

Placebo 76 22.4% -

Source: CADTH Clinical Review Report, 2023.[6]

Table 4: Common Adverse Events (AEs) Associated with GWP42003-P (Occurring in >10% of

Patients)

Adverse Event GWP42003-P (%) Placebo (%)

Somnolence 25 9

Decreased appetite 19 2

Diarrhea 19 8

Fatigue 12 5

Pyrexia (Fever) 12 4

Vomiting 10 4

Lethargy - -

Upper respiratory tract

infection
- -

Convulsion - -

Source: Epilepsy Foundation, 2023.[3]
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Experimental Protocols
Pivotal Clinical Trial Design (Example: GWPCARE1 for
Dravet Syndrome)
The GWPCARE1 trial was a two-part study, with Part B being a randomized, double-blind,

placebo-controlled trial to assess the efficacy and safety of GWP42003-P as an adjunctive

treatment for convulsive seizures in children and young adults with Dravet syndrome.[8][9]

Participants: 120 patients (aged 2-18 years) with a confirmed diagnosis of Dravet syndrome

whose seizures were not adequately controlled by their current anti-epileptic drug (AED)

regimens.[3][8]

Baseline Period: A 4-week baseline observation period to establish the frequency of

convulsive seizures.[3]

Randomization: Patients were randomized on a 1:1 basis to receive either GWP42003-P (20

mg/kg/day) or a matching placebo, in addition to their existing AEDs.[3][9]

Treatment Period: A 14-week treatment period, which included a titration phase followed by a

12-week maintenance period.[3][9]

Primary Endpoint: The primary efficacy endpoint was the percentage change from baseline

in the monthly frequency of convulsive seizures during the treatment period, compared

between the GWP42003-P and placebo groups.[3]

Data Collection: Seizure frequency was recorded by the patient or caregiver in a diary.

Safety and tolerability were monitored through the recording of adverse events, physical

examinations, and laboratory tests at various clinic visits.[9]

Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of GWP42003-P and a

typical workflow for the pivotal clinical trials.
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Caption: Proposed mechanism of action for GWP42003-P (Cannabidiol).
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Caption: Generalized workflow of GWP42003-P pivotal clinical trials.

Comparative Logic
The clinical potential of GWP42003-P is assessed based on a hierarchy of evidence, starting

from its demonstrated efficacy against placebo and extending to its positioning relative to other

treatment options.
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Caption: Logical framework for assessing the clinical potential of GWP42003-P.

Alternative Cannabinoid Candidate:
GWP42003:GWP42004
In addition to GWP42003-P, GW Pharmaceuticals has investigated a combination product,

GWP42003:GWP42004, which contains cannabidiol (GWP42003) and tetrahydrocannabivarin

(GWP42004). This combination was primarily studied for metabolic disorders.

A Phase 2a pilot study (GWMD1092/NCT01217112) in patients with Type 2 diabetes explored

the efficacy and safety of GWP42003 and GWP42004, alone and in combination.[10][11][12]

The results suggested that GWP42004 as a monotherapy showed the most promise, with

observed anti-diabetic effects including reduced fasting plasma glucose and improved

pancreatic beta-cell function.[13] The mechanism of action for GWP42004 is hypothesized to

involve acting as an oral GLP-1 (glucagon-like peptide-1) secretagogue.[13]

Due to the exploratory nature of these findings and the small sample size of the study, a direct

quantitative comparison with established diabetes treatments is not feasible at this time.
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Further research would be required to fully assess the clinical potential of this combination

product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. consensus.app [consensus.app]

2. Use of Cannabidiol in the Treatment of Epilepsy: Efficacy and Security in Clinical Trials -
PMC [pmc.ncbi.nlm.nih.gov]

3. efepa.org [efepa.org]

4. accessdata.fda.gov [accessdata.fda.gov]

5. Use of cannabidiol in the treatment of epilepsy | Mazurkiewicz-Bełdzińska | Neurologia i
Neurochirurgia Polska [journals.viamedica.pl]

6. Clinical Review - Cannabidiol (Epidiolex) - NCBI Bookshelf [ncbi.nlm.nih.gov]

7. Seizure Treatment & Study Results | EPIDIOLEX® (cannabidiol) [epidiolex.com]

8. Antiepileptic Efficacy Study of GWP42003-P in Children and Young Adults With Dravet
Syndrome (GWPCARE1) | Clinical Research Trial Listing [centerwatch.com]

9. ClinicalTrials.gov [clinicaltrials.gov]

10. ClinicalTrials.gov [clinicaltrials.gov]

11. GWMD1092 - GWP42003 : GWP42004 Together Plus Alone in Type II Diabetes
[ctv.veeva.com]

12. A randomized, double blind, placebo controlled, parallel group, pilot study of 1:1 and 20:1
ratio of formulated GWP42003: GWP42004 plus GWP42003 and GWP42004 alone in the
treatment of dyslipedemia in subjects with Type 2 diabetes. | The official website of the Saudi
Food and Drug Authority [sfda.gov.sa]

13. firstwordpharma.com [firstwordpharma.com]

To cite this document: BenchChem. [Unveiling the Clinical Potential of GWP42003-P
(Cannabidiol) Through Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b7647867?utm_src=pdf-custom-synthesis
https://consensus.app/search/how-does-epidiolex-compare-with-other-new-treatmen/-2Sg6v2yTFOu4zk3IH1HpQ/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6514832/
https://www.efepa.org/positive-phase-3-pivotal-study-results-for-epiodiolex-cannabidiol-from-gw-pharmaceuticals/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2018/210365Orig1s000ClinPharmR.pdf
https://journals.viamedica.pl/neurologia_neurochirurgia_polska/article/view/87765
https://journals.viamedica.pl/neurologia_neurochirurgia_polska/article/view/87765
https://www.ncbi.nlm.nih.gov/books/NBK606552/
https://www.epidiolex.com/epidiolex-results
https://www.centerwatch.com/clinical-trials/listings/NCT02091375/antiepileptic-efficacy-study-of-gwp42003-p-in-children-and-young-adults-with-dravet-syndrome-gwpcare1
https://www.centerwatch.com/clinical-trials/listings/NCT02091375/antiepileptic-efficacy-study-of-gwp42003-p-in-children-and-young-adults-with-dravet-syndrome-gwpcare1
https://clinicaltrials.gov/study/NCT02091375
https://clinicaltrials.gov/study/NCT01217112
https://ctv.veeva.com/study/gwmd1092-gwp42003-gwp42004-together-plus-alone-in-type-ii-diabetes
https://ctv.veeva.com/study/gwmd1092-gwp42003-gwp42004-together-plus-alone-in-type-ii-diabetes
https://www.sfda.gov.sa/en/node/67913
https://www.sfda.gov.sa/en/node/67913
https://www.sfda.gov.sa/en/node/67913
https://www.sfda.gov.sa/en/node/67913
https://firstwordpharma.com/story/1575115
https://www.benchchem.com/product/b7647867#assessing-the-clinical-potential-of-gwp-042-through-comparative-studies
https://www.benchchem.com/product/b7647867#assessing-the-clinical-potential-of-gwp-042-through-comparative-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7647867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


at: [https://www.benchchem.com/product/b7647867#assessing-the-clinical-potential-of-gwp-
042-through-comparative-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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